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Compound of Interest

Compound Name: Ilicicolin H

Cat. No.: B088590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ilicicolin H, a natural product isolated from the fungus Gliocadium roseum, has emerged as a

potent and broad-spectrum antifungal agent.[1][2][3] Its novel mechanism of action, the highly

selective inhibition of the mitochondrial cytochrome bc1 (complex III) reductase in fungi, makes

it a compelling lead for the development of new antifungal therapies.[1][3] This guide provides a

comparative analysis of the structure-activity relationships (SAR) of Ilicicolin H analogs,

supported by experimental data, to inform ongoing research and drug discovery efforts.

Core Structure and Biological Activity of Ilicicolin H
Ilicicolin H exhibits potent activity against a range of clinically important fungal pathogens,

including Candida spp., Aspergillus fumigatus, and Cryptococcus spp., with minimum inhibitory

concentrations (MICs) often in the sub-μg/mL range. Notably, it retains activity against

fluconazole-resistant strains of Candida albicans. The antifungal efficacy of Ilicicolin H is

attributed to its specific inhibition of the fungal mitochondrial cytochrome bc1 complex, with an

IC50 value of 2–3 ng/mL. This inhibition is over 1000-fold more selective for the fungal enzyme

compared to its mammalian counterpart, highlighting its potential for a favorable safety profile.

However, the in vivo efficacy of Ilicicolin H has been found to be limited by high plasma protein

binding. This has prompted the exploration of structural modifications to enhance its

pharmacokinetic properties while retaining its potent antifungal activity.
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Systematic structural modifications of the Ilicicolin H scaffold have revealed key determinants

for its antifungal activity. The β-keto group within the pyridinone core has been identified as

being critical for its biological function. Modifications at the 4'-hydroxyl group and the 19-

hydroxy position on the decalin ring have been explored to modulate the compound's

properties.

Below is a table summarizing the biological activity of Ilicicolin H and some of its key analogs.

Compound Modification
MIC vs. C.
albicans
(ng/mL)

IC50 vs. C.
albicans cyt
bc1 (ng/mL)

IC50 vs. Rat
Liver cyt bc1
(ng/mL)

Ilicicolin H - 40 - 310 0.8 1500

Ilicicolin J
Desaturation of

the decalin ring
6300 Not Reported Not Reported

4',19-Diacetate

derivative

Acetylation of 4'-

OH and 19-OH
Retained Activity Retained Activity

Retained

Selectivity

19-Cyclopropyl

acetate

derivative

Cyclopropyl

acetylation of 19-

OH

Retained Activity Retained Activity
Retained

Selectivity

Basic 4'-esters
Esterification of

4'-OH
Retained Activity Retained Activity Not Reported

N- and O-alkyl

derivatives
Alkylation Retained Activity Retained Activity Not Reported

Data compiled from multiple sources.

Key Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against a specific fungal strain.

Materials:
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Candida albicans strain (e.g., MY1055)

RPMI-1640 medium, buffered with MOPS

96-well microtiter plates

Test compound (dissolved in DMSO)

Spectrophotometer or microplate reader

Procedure:

A standardized inoculum of the Candida albicans strain is prepared and diluted in RPMI-

1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

The test compound is serially diluted in the 96-well plate.

The fungal inoculum is added to each well.

The plates are incubated at 35°C for 24-48 hours.

The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of fungal growth, typically a ≥50% decrease in turbidity compared to the

growth control.

Cytochrome bc1 Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the

cytochrome bc1 complex.

Materials:

Isolated mitochondria or purified cytochrome bc1 complex from Candida albicans and rat

liver.

Potassium phosphate buffer (pH 7.4)

Ubiquinol (substrate)
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Cytochrome c (electron acceptor)

Spectrophotometer

Procedure:

The purified enzyme is incubated with varying concentrations of the test compound.

The reaction is initiated by the addition of the substrate, ubiquinol.

The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550

nm.

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by

50%, is calculated from the dose-response curve.

Visualizing Key Concepts
To further elucidate the structure-activity relationship of Ilicicolin H and the experimental

approaches used in its study, the following diagrams are provided.
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Core chemical structure of Ilicicolin H with key modification sites.
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Mechanism of action of Ilicicolin H on the mitochondrial electron transport chain.
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General experimental workflow for a structure-activity relationship study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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